1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid
CAS No.: 1247943-11-8
Cat. No.: VC3054200
Molecular Formula: C10H10N2O2S
Molecular Weight: 222.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1247943-11-8 |
|---|---|
| Molecular Formula | C10H10N2O2S |
| Molecular Weight | 222.27 g/mol |
| IUPAC Name | 1-ethyl-3-thiophen-2-ylpyrazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C10H10N2O2S/c1-2-12-6-7(10(13)14)9(11-12)8-4-3-5-15-8/h3-6H,2H2,1H3,(H,13,14) |
| Standard InChI Key | CJUVEPARHBRKTA-UHFFFAOYSA-N |
| SMILES | CCN1C=C(C(=N1)C2=CC=CS2)C(=O)O |
| Canonical SMILES | CCN1C=C(C(=N1)C2=CC=CS2)C(=O)O |
Introduction
The compound 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic organic molecule that combines the structural features of a pyrazole ring and a thiophene moiety. These functional groups are known for their importance in medicinal chemistry due to their biological activity and versatility in drug design. This article explores the chemical structure, properties, synthesis, and potential applications of this compound.
Synthesis
The synthesis of 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid typically involves multi-step reactions starting from commercially available precursors.
3.1 General Synthetic Route
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Pyrazole Core Formation: The pyrazole ring is synthesized via cyclization reactions involving hydrazines and β-diketones.
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Thiophene Substitution: Thiophenylation at position 3 is achieved using electrophilic substitution or cross-coupling reactions.
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Carboxylation: Introduction of the carboxylic acid group at position 4 can be achieved through controlled oxidation or carboxylation reactions.
Spectroscopic Characterization
To confirm the identity and purity of this compound, several spectroscopic techniques are employed:
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NMR (Nuclear Magnetic Resonance):
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-NMR: Signals from the ethyl group, thiophene protons, and pyrazole ring hydrogens are distinguishable.
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-NMR: Peaks corresponding to the carboxylic acid carbon, aromatic carbons, and ethyl carbons.
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Mass Spectrometry (MS):
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Molecular ion peak at , consistent with its molecular weight.
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Infrared Spectroscopy (IR):
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Broad absorption around 3200–3500 cm for O-H stretching (carboxylic acid).
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Peaks near 1700 cm for C=O stretching.
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Applications
5.1 Medicinal Chemistry
The structural features of 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid make it a promising scaffold for drug development:
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The pyrazole ring is a common pharmacophore in anti-inflammatory, anticancer, and antimicrobial agents.
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The thiophene moiety enhances lipophilicity and may improve membrane permeability.
5.2 Coordination Chemistry
The carboxylic acid group can act as a ligand in coordination complexes with metals, which may have catalytic or biological applications.
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